molecular formula C14H11BrO B1345434 2-Bromo-2'-methylbenzophenone CAS No. 294878-57-2

2-Bromo-2'-methylbenzophenone

Cat. No.: B1345434
CAS No.: 294878-57-2
M. Wt: 275.14 g/mol
InChI Key: BJAZHEPWAZEPMU-UHFFFAOYSA-N
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Description

2-Bromo-2’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO It is a derivative of benzophenone, where a bromine atom is substituted at the second position of one phenyl ring and a methyl group at the second position of the other phenyl ring

Mechanism of Action

Mode of Action

Brominated compounds like this often undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces the bromine atom in the compound. This can result in significant changes to the compound’s structure and function .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including elimination reactions and free radical reactions . These reactions can lead to changes in cellular processes and pathways.

Pharmacokinetics

The compound’s molecular weight (27514 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of the bromine atom may also influence its metabolism and excretion, as halogens are often involved in phase II metabolic reactions.

Result of Action

Changes induced by brominated compounds can affect various cellular processes, potentially leading to altered cell function or viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2’-methylbenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets. Additionally, the compound’s stability may be influenced by light and heat, given its use in the polymer industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-methylbenzophenone typically involves the bromination of 2-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction proceeds as follows:

  • Dissolve 2-methylbenzophenone in a suitable solvent like carbon disulfide (CS2).
  • Add bromine (Br2) dropwise to the solution while stirring.
  • Introduce ferric bromide (FeBr3) to catalyze the reaction.
  • Maintain the reaction mixture at a controlled temperature to ensure complete bromination.
  • After the reaction is complete, isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of 2-Bromo-2’-methylbenzophenone follows similar principles but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: 2-Hydroxy-2’-methylbenzophenone or 2-Amino-2’-methylbenzophenone.

    Reduction: 2-Bromo-2’-methylbenzhydrol.

    Oxidation: 2-Bromo-2’-methylbenzoic acid.

Scientific Research Applications

2-Bromo-2’-methylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzophenone: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.

    2-Methylbenzophenone: Lacks the bromine atom, which affects its reactivity and interaction with nucleophiles.

    4-Bromo-2’-methylbenzophenone: The bromine atom is positioned differently, leading to variations in its chemical behavior and applications.

Uniqueness

2-Bromo-2’-methylbenzophenone is unique due to the presence of both bromine and methyl substituents, which influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern provides a balance of steric and electronic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-bromophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAZHEPWAZEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641764
Record name (2-Bromophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294878-57-2
Record name (2-Bromophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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